Boc-ahppa-OH

Description

Boc-ahppa-OH, also known as Boc-ACHPA-OH or Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid, is a statine derivative characterized by a cyclohexyl side chain and a hydroxyl group adjacent to the amino acid backbone . Statines are non-proteinogenic amino acids that act as transition-state analogs, mimicking the tetrahedral intermediate in protease-catalyzed reactions. This structural feature makes this compound a potent inhibitor of aspartic proteases, including HIV-1 protease and renin, with applications in drug discovery and peptide synthesis . The tert-butoxycarbonyl (Boc) protecting group enhances its stability during solid-phase peptide synthesis (SPPS) and facilitates selective deprotection under acidic conditions.

Properties

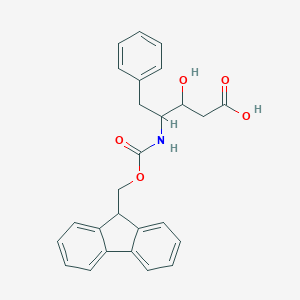

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,28H,14-16H2,(H,27,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFWEZMWBJEUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405729 | |

| Record name | 2,4,5-Trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72155-48-7 | |

| Record name | 2,4,5-Trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ahppa-OH typically involves the protection of amino acids using the tert-butoxycarbonyl (Boc) group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out under various conditions, including aqueous or anhydrous environments, and often involves the use of solvents like tetrahydrofuran or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Boc-ahppa-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino acid.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the hydroxyl and amino groups.

Common Reagents and Conditions

Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Functionalization: Various reagents, including dimethylaminopyridine and acetonitrile, are used to introduce new functional groups to the amino acid backbone.

Major Products

The major products formed from these reactions include deprotected amino acids and various functionalized derivatives, which can be further utilized in peptide synthesis and other organic transformations .

Scientific Research Applications

Boc-ahppa-OH is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a protective group for amino acids, facilitating the synthesis of complex peptides and proteins.

Biology: The compound is used in proteomics research to study protein structures and functions.

Industry: The compound is used in the production of various biochemical reagents and intermediates.

Mechanism of Action

The mechanism of action of Boc-ahppa-OH involves

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Key Analogues

*Molecular weight calculated based on formula in .

Detailed Comparisons

This compound vs. Boc-Phe-OH

- Structural Differences : this compound features a cyclohexyl and hydroxyl group, while Boc-Phe-OH has a phenyl side chain. The hydroxyl in this compound mimics the transition state in protease substrates, absent in Boc-Phe-OH.

- Functional Impact : this compound’s structure enables protease inhibition, whereas Boc-Phe-OH serves as a standard building block for aromatic peptide sequences.

- Research Data: this compound demonstrates nanomolar inhibition of HIV-1 protease, while Boc-Phe-OH is primarily utilized for its steric and electronic effects in peptide folding .

This compound vs. Boc-Asp(OcHx)-OH

- Side-Chain Chemistry : Boc-Asp(OcHx)-OH’s cyclohexyl ester protects the aspartic acid carboxyl group, preventing undesired side reactions during SPPS. In contrast, this compound’s hydroxyl group directly participates in enzyme active-site interactions.

- Applications : Boc-Asp(OcHx)-OH is favored in acidic SPPS conditions, while this compound is leveraged for its bioactivity in drug candidates .

This compound vs. Boc-His(Boc)-OH

- Protection Strategy : Boc-His(Boc)-OH employs dual Boc groups to shield both the imidazole and amine, critical for metal-binding peptides. This compound’s single Boc group focuses on amine protection.

- Biological Relevance : Boc-His(Boc)-OH is pivotal in designing metalloenzyme mimics, whereas this compound targets protease-driven diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.